molecular formula C13H11BFNO3 B1437042 (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid CAS No. 850568-27-3

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1437042
CAS RN: 850568-27-3
M. Wt: 259.04 g/mol
InChI Key: HIHZUEQBMMAFSA-UHFFFAOYSA-N
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Description

“(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BFNO3 and a molecular weight of 259.04 g/mol . It is a solid substance and has gained recent interest in research.


Molecular Structure Analysis

The molecular structure of “(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” can be represented by the InChI code: 1S/C13H11BFNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

“(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” is a solid substance . Its molecular weight is 259.04 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized using techniques such as diazotization and Gomberg-Bachmann coupling, which are foundational in creating phosphorescent ligands (Gao Xi-cun, 2010).
  • Crystal Structure Analysis : Research has focused on understanding the crystal structure of similar boronic acid derivatives, which is crucial for their application in various fields (Sasmita Das et al., 2003).

Applications in Sensing and Detection

  • Optical Modulation : Phenyl boronic acids have been used to modify the optical properties of single-walled carbon nanotubes, demonstrating their potential in sensing applications (B. Mu et al., 2012).
  • Fluorescence Quenching : Certain boronic acid derivatives show unique fluorescence quenching properties, useful in studying various molecular interactions (H. S. Geethanjali et al., 2015).
  • Fluorescent Chemosensors : The ability of these compounds to act as chemosensors for carbohydrates and other biological molecules has been explored, highlighting their utility in biological and chemical sensing (David Oesch, N. Luedtke, 2015).

Biological and Medical Research

  • Enzyme Interaction Studies : The interaction of similar boronic acid derivatives with enzymes like alpha-chymotrypsin has been studied, providing insights into enzyme inhibition mechanisms (L. A. Sylvia, J. T. Gerig, 1993).
  • Boron Imaging in Plants : Derivatives of phenylboronic acid have been used in imaging boron in maize, which is significant for understanding plant nutrition and development (A. B. Housh et al., 2020).

Material Science

  • Organic Room Temperature Phosphorescent Materials : Aryl boronic acids, including similar compounds, have been used to screen materials for phosphorescent and mechanoluminescent properties, important in material science and engineering (Kai Zhang et al., 2018).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .

Mode of Action

The mode of action of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is likely to involve the formation of reversible covalent bonds with its targets. This is a characteristic feature of boronic acids and their derivatives . The compound’s interaction with its targets can lead to changes in the targets’ function, potentially altering cellular processes.

Biochemical Pathways

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is often used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used to create new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s important to note that boronic acids and their derivatives are generally considered to be only marginally stable in water, undergoing hydrolysis . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid’s action would depend on its specific targets and the nature of its interactions with these targets. Given its use in the Suzuki–Miyaura cross-coupling reaction , one potential result of its action could be the formation of new carbon-carbon bonds in organic molecules .

Action Environment

The action, efficacy, and stability of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic acids and their derivatives . Therefore, the physiological pH of the human body could potentially accelerate the hydrolysis of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid , which could in turn influence its action and efficacy.

Safety and Hazards

The safety information available indicates that “(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” is associated with a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[4-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHZUEQBMMAFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660110
Record name {4-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

CAS RN

850568-27-3
Record name B-[4-[[(4-Fluorophenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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